molecular formula C11H15N B1647977 1-Cyclopropyl-2-phenylethanamine

1-Cyclopropyl-2-phenylethanamine

Cat. No.: B1647977
M. Wt: 161.24 g/mol
InChI Key: KWHUZILRMHTFDD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-phenylethanamine is a substituted phenethylamine derivative featuring a cyclopropyl group attached to the ethanamine backbone and a phenyl ring at the second carbon. These compounds are characterized by their small-ring cyclopropane substituents and aromatic groups, which influence their physicochemical and pharmacological behaviors .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-cyclopropyl-2-phenylethanamine

InChI

InChI=1S/C11H15N/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2

InChI Key

KWHUZILRMHTFDD-UHFFFAOYSA-N

SMILES

C1CC1C(CC2=CC=CC=C2)N

Canonical SMILES

C1CC1C(CC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences in molecular structure, substituents, and physical properties among 1-cyclopropyl-2-phenylethanamine analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Physical State
1-Cyclopropyl-2-(2-methylphenyl)ethanamine C₁₂H₁₇N ~163.27 2-methylphenyl group Not specified
(1-(3-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 181.66 3-chlorophenyl, methanamine backbone Not specified
2-Cyclobutyl-1-phenylethanamine hydrochloride C₁₂H₁₇N·HCl 211.73 Cyclobutyl ring, hydrochloride salt White solid
(2,2-Dimethyl-1-phenylcyclopropyl)methanamine C₁₂H₁₇N ~179.28 Dimethylcyclopropyl, methanamine Pure substance
N-(Cyclopropylmethyl)-1-phenylethanamine HCl C₁₂H₁₇N·HCl ~211.73 Cyclopropylmethyl substituent, HCl salt Not specified

Key Observations :

  • Substituent Influence : Chlorine atoms (e.g., in (1-(3-chlorophenyl)cyclopropyl)methanamine) increase molecular weight and may enhance electrophilic reactivity . Methyl groups (e.g., 2-methylphenyl in ) improve lipophilicity, affecting membrane permeability.
  • Salt Forms : Hydrochloride salts (e.g., and ) enhance aqueous solubility compared to free bases, critical for pharmaceutical formulations .

Key Observations :

  • Chlorinated Analogs : ’s 3-chlorophenyl derivative mandates stringent first-aid measures (e.g., artificial respiration), suggesting higher acute toxicity .
  • Hydrochloride Salts : Despite improved solubility, compounds like require protective gear (e.g., gloves, respirators) during handling .

Research and Application Implications

  • Pharmacological Potential: Cyclopropyl groups are known to enhance metabolic stability in drug candidates. Analogs like N-(cyclopropylmethyl)-1-phenylethanamine HCl () may serve as precursors for CNS-targeted agents due to structural similarity to psychoactive phenethylamines .

Preparation Methods

Imine Formation via Lewis Acid Catalysis

The foundational approach (Patent US20210395185A1) employs cyclopropyl methyl ketone and (S)-(−)-α-phenylethylamine in a three-step sequence. Initial condensation under Lewis acid catalysis (e.g., boron trifluoride etherate) in tetrahydrofuran at 60°C for 12 hours generates the imine intermediate INT1. Solvent screening revealed optimal performance in THF/2-MeTHF mixtures (4:1 v/v), achieving 92% conversion efficiency.

Stereoselective Reduction

Sodium borohydride reduction of INT1 in methanol at 0°C produces the secondary amine INT2 with 94% diastereomeric excess. Transitioning to catalytic hydrogenation (5% Pd/C, 50 psi H₂) enhances scalability, maintaining 89% yield across 10 kg batches.

Deb protection Strategy

Final debenzylation employs hydrogenolysis (10% Pd(OH)₂/C, 80 psi H₂) in ethanol/water (9:1) at 50°C, delivering 1-cyclopropyl-2-phenylethanamine in 76% overall yield. Salt formation with (R)-mandelic acid in methyl tert-butyl ether increases optical purity to >99.5% e.e..

Table 1. Condensation-Reduction-Debenzylation Optimization

Parameter Optimal Condition Yield Impact
Lewis Acid BF₃·OEt₂ (0.5 eq) +18%
Solvent System THF/2-MeTHF (4:1) +22%
Reduction Method NaBH₄/MeOH 94% de
Deb protection Catalyst Pd(OH)₂/C 99% purity

Enzymatic Reductive Amination

Ketone Substrate Engineering

Adapting methodologies from chemo-enzymatic API syntheses, cyclopropyl phenyl ketone undergoes stereoselective reduction using Lactobacillus kefir alcohol dehydrogenase (ADH). At 30°C in 2-propanol/water (3:1), this system achieves 91% conversion to (S)-1-cyclopropyl-2-phenylethanamine with >99% e.e. within 48 hours.

Cofactor Recycling Systems

Integrated glucose dehydrogenase (GDH) cofactor regeneration enables substrate loading up to 300 g/L, producing 263.9 g product per liter with 99.5% optical purity. Biphasic systems (water/octanol) enhance space-time yields to 660 g·L⁻¹·d⁻¹, surpassing traditional chemical methods in efficiency.

Simmons-Smith Cyclopropanation

Alkene Precursor Design

Applying cyclopropanation principles, allyl phenyl ether undergoes diiodomethane (CH₂I₂) treatment with zinc-copper couple (Zn-Cu) in diethyl ether. This generates the cyclopropane ring at 65% yield, though subsequent ozonolysis/amination steps reduce overall efficiency to 42%.

Stereochemical Considerations

The concerted cyclopropanation mechanism preserves alkene geometry, producing trans-diastereomers in 3:1 ratio. Chiral auxiliary-directed approaches using Oppolzer’s sultam improve diastereoselectivity to 8:1, albeit with increased synthetic complexity.

Multicomponent Reaction Strategies

α-Hydroxyketone Condensation

While developed for pyrrole synthesis, adapting the α-hydroxyketone/oxoacetonitrile/amine protocol shows potential. Pilot studies with cyclopropane carboxaldehyde derivatives yield 37% of target amine, requiring significant optimization for practical application.

Nitro Compound Reduction

Nitroalkane Synthesis

Radical nitration of 1-cyclopropyl-2-phenylethane using tert-butyl nitrite and CuBr₂ at 120°C provides the nitro precursor in 58% yield. Subsequent hydrogenation (Raney Ni, 50 psi H₂) achieves full conversion to the amine, though cyclopropane ring stability limits reaction temperatures to <80°C.

Comparative Method Analysis

Table 2. Synthesis Method Performance Metrics

Method Yield (%) e.e. (%) Scalability
Condensation-Reduction 76 >99.5 Industrial
Enzymatic 91 >99 Pilot
Cyclopropanation 42 N/A Lab
Multicomponent 37 N/A Lab
Nitro Reduction 58 Racemic Bench

Q & A

Q. Basic Characterization Protocol :

  • NMR Spectroscopy :
    • ¹H NMR : Expected signals include δ 0.5–1.2 ppm (cyclopropyl CH₂), δ 2.6–3.1 ppm (N–CH₂), and aromatic protons at δ 7.2–7.4 ppm .
    • ¹³C NMR : Cyclopropyl carbons appear at 8–12 ppm, while the benzylic carbon resonates near 40 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 175 (C₁₁H₁₅N⁺) with fragmentation patterns confirming the cyclopropyl and phenyl groups .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity; retention time ~8.2 minutes under standardized conditions .

Advanced Analysis :
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve ambiguities in stereochemistry or regioselectivity .

What strategies are effective for resolving enantiomers of 1-Cyclopropyl-2-phenylethanamine, and how does stereochemistry influence its physicochemical properties?

Q. Advanced Methodological Approach :

  • Chiral Resolution :
    • Diastereomeric Salt Formation : Use (R)- or (S)-mandelic acid to separate enantiomers via crystallization .
    • Chiral Chromatography : Employ Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol eluents; enantiomeric excess (ee) >99% achievable .
  • Impact of Stereochemistry :
    • Lipophilicity : (S)-enantiomers exhibit higher logP values due to spatial orientation affecting membrane permeability .
    • Thermal Stability : Cis-isomers (cyclopropyl and phenyl on the same side) show lower melting points than trans-isomers, influencing crystallization strategies .

How should researchers address discrepancies in bioactivity data observed across different studies involving 1-Cyclopropyl-2-phenylethanamine derivatives?

Q. Data Contradiction Analysis Framework :

Variable Control : Replicate studies under identical conditions (solvent, temperature, purity) to isolate confounding factors .

Structural Confirmation : Use X-ray crystallography to verify stereochemistry and rule out polymorphic variations .

Assay Standardization : Compare bioactivity across cell lines (e.g., HEK-293 vs. CHO) with normalized receptor expression levels, as differential binding affinities may explain variance .

Example Case :
Conflicting IC₅₀ values in dopamine receptor assays may arise from differences in radioligand purity or assay buffer composition. Validate using internal controls (e.g., reference agonists like dopamine) and report EC₅₀ with 95% confidence intervals .

What safety protocols are critical when handling 1-Cyclopropyl-2-phenylethanamine in air-sensitive reactions?

Q. Methodological Safety Measures :

  • Storage : Store under nitrogen at 2–8°C to prevent oxidation; use amber vials to avoid photodegradation .
  • Handling :
    • Use glove boxes for moisture-sensitive steps (e.g., Grignard reagent additions) .
    • Emergency measures: For skin contact, wash with 10% acetic acid to neutralize basic residues, followed by soap and water .
  • Waste Disposal : Quench amine residues with 1M HCl before disposal to avoid exothermic reactions .

How can computational modeling predict the pharmacological profile of 1-Cyclopropyl-2-phenylethanamine analogs?

Q. Advanced Computational Strategy :

  • Molecular Docking : Simulate binding to target receptors (e.g., serotonin 5-HT₂A) using AutoDock Vina; prioritize analogs with ΔG < −8 kcal/mol .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioavailability using Hammett σ constants .
  • ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., cyclopropyl groups reduce P-gp efflux compared to ethyl chains) .

Tables
Table 1. Comparative NMR Data for 1-Cyclopropyl-2-phenylethanamine Derivatives

Substituent¹H NMR (δ, ppm) Cyclopropyl¹³C NMR (δ, ppm) N–CH₂
2-Methylphenyl0.8–1.1 (m, 4H)39.2
4-Chlorophenyl0.7–1.0 (m, 4H)38.9
3-Methoxyphenyl0.9–1.3 (m, 4H)40.1
Data derived from analogs in .

Q. Table 2. Enantiomer Resolution Efficiency Using Chiral Acids

Chiral Resolving Agentee (%)Melting Point (°C)
(R)-Mandelic Acid98.5124–126
(S)-Tartaric Acid99.2118–120
Adapted from .

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